molecular formula C10H16N2O2 B13484949 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13484949
M. Wt: 196.25 g/mol
InChI Key: OARPZJPQPNPQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core with an amino group at the 5-position, a hydroxybutyl chain at the 1-position, and a methyl group at the 4-position. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative.

    Functional Group Introduction: The amino group is introduced at the 5-position using nitration followed by reduction.

    Hydroxybutyl Chain Addition: The hydroxybutyl chain is added through a substitution reaction, often involving a halogenated butanol derivative.

    Methyl Group Addition: The methyl group is introduced at the 4-position using alkylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxybutyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets. The amino and hydroxybutyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1h)-one: shares similarities with other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(4-hydroxybutyl)-4-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-8-6-10(14)12(7-9(8)11)4-2-3-5-13/h6-7,13H,2-5,11H2,1H3

InChI Key

OARPZJPQPNPQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.